molecular formula C8H12N2O4S2 B1294731 2,4-Bis(methylsulphonyl)phenylhydrazine CAS No. 57396-91-5

2,4-Bis(methylsulphonyl)phenylhydrazine

Cat. No.: B1294731
CAS No.: 57396-91-5
M. Wt: 264.3 g/mol
InChI Key: PKDDCIXNDZLQGW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4-Bis(methylsulphonyl)phenylhydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, forming hydrazones

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it has been noted to impact metabolic processes, thereby influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which can inhibit certain enzymatic activities . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage for achieving the desired effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can form hydrazones with aldehydes and ketones, which can alter metabolic pathways and affect overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine typically involves the reaction of 2,4-dimethylsulfonylbenzene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(methylsulphonyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(methylsulphonyl)phenylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2,4-Dimethylsulfonylbenzene: A precursor in the synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine.

    Phenylhydrazine: A related hydrazine derivative with different substituents.

Comparison: this compound is unique due to its dual sulfonyl groups, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .

Properties

IUPAC Name

[2,4-bis(methylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDDCIXNDZLQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205984
Record name 2,4-Bis(methylsulphonyl)phenylhydrazine
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Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57396-91-5
Record name [2,4-Bis(methylsulfonyl)phenyl]hydrazine
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Record name 2,4-Bis(methylsulfonyl)phenylhydrazine
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Record name 2,4-Bis(methylsulphonyl)phenylhydrazine
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Record name 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE
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